molecular formula C8H14N8O6S B566480 4,6-Diamino-2-hydroxypyrimidine hemisulfate salt CAS No. 102783-19-7

4,6-Diamino-2-hydroxypyrimidine hemisulfate salt

Cat. No.: B566480
CAS No.: 102783-19-7
M. Wt: 350.31
InChI Key: ZLSLDSHQBJEJBG-UHFFFAOYSA-N
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Description

It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diamino-2-hydroxypyrimidine hemisulfate salt typically involves the reaction of 2,4,6-triaminopyrimidine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the hemisulfate salt. The process involves dissolving 2,4,6-triaminopyrimidine in water, followed by the gradual addition of sulfuric acid while maintaining the temperature at a specific range to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified through crystallization and filtration to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-2-hydroxypyrimidine hemisulfate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrimidine compounds .

Scientific Research Applications

4,6-Diamino-2-hydroxypyrimidine hemisulfate salt has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in DNA and RNA synthesis, given its structural similarity to nucleobases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Properties

IUPAC Name

4,6-diamino-1H-pyrimidin-2-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H6N4O.H2O4S/c2*5-2-1-3(6)8-4(9)7-2;1-5(2,3)4/h2*1H,(H5,5,6,7,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSLDSHQBJEJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1N)N.C1=C(NC(=O)N=C1N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745542
Record name Sulfuric acid--4,6-diaminopyrimidin-2(1H)-one (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102783-19-7
Record name Sulfuric acid--4,6-diaminopyrimidin-2(1H)-one (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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